molecular formula C7H11N3O2 B2991741 ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1034197-35-7

ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2991741
CAS No.: 1034197-35-7
M. Wt: 169.184
InChI Key: MZMKZKULUDWQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS 1034197-35-7) is a high-value chemical building block within the 1,2,4-triazole class, with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound serves as a crucial synthetic intermediate for expanding chemical space in lead-oriented synthesis, particularly in medicinal chemistry and drug discovery . The 1,2,4-triazole scaffold is a privileged structure in pharmaceuticals, featured in more than 30 approved and marketed medicines, including the antiviral Ribavirin and the antifungal Voriconazole . Its well-defined structure (SMILES: O=C(C1=NN(C)C(C)=N1)OCC) provides a versatile platform for further synthetic transformations to access a diverse library of functionalized triazoles, such as carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids . Researchers utilize this ester as a key precursor in the gram-scale synthesis of various 3(5)-substituted and 1,3- and 1,5-disubstituted 1,2,4-triazole derivatives, enabling the exploration of structure-activity relationships . Compounds based on the 1,2,4-triazole motif demonstrate a broad spectrum of biological activities, making them valuable in the development of antimicrobial, antifungal, and anticancer agents . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

ethyl 1,5-dimethyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)10(3)9-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKZKULUDWQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-35-7
Record name ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related 1,2,4-triazole carboxylates, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents Ester Group Synthesis Method Yield Melting Point (°C) Key Applications/Activities References
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate 1-CH$3$, 5-CH$3$ Ethyl Cyclocondensation of ethyl 5-amino-triazole with diones in acetic acid 37–91%* Not reported Intermediate for anti-inflammatory agents
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 40253-47-2) 5-CH$_3$ Ethyl Not explicitly detailed; likely analogous aminotriazole cyclization Not reported Agrochemicals, corrosion inhibitors
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS 774608-88-7) 5-Cl Ethyl Halogenation of precursor carboxylates Not reported Pharmaceutical intermediates
Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) None Methyl Direct esterification of 1H-1,2,4-triazole-3-carboxylic acid 88% 185–186 Material science, photographic stabilizers
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-benzamido, 5-Ph Ethyl Condensation of ethyl 2-chloro-2-oxoacetate with aryl amines 37% Not reported Anticarcinogenic, antiviral agents

Notes:

  • *Yields vary by method: 37% for one-pot oxalyl chloride routes vs. 91% for optimized cyclocondensation .

Key Differences:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance reactivity in cross-coupling reactions, making halogenated derivatives (e.g., 5-chloro/bromo analogs) valuable for further functionalization .
  • Methyl vs. Phenyl Groups : Methyl substituents (as in the target compound) improve metabolic stability compared to bulkier aryl groups, which may enhance bioavailability .

Synthetic Efficiency :

  • Ionic liquid-mediated syntheses (e.g., [TMDPH$2$]$^{2+}$[SO$4$]$^{2-}$) achieve near-quantitative yields for triazolo-pyrimidine carboxylates, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O2C_7H_{10}N_4O_2, with a molecular weight of approximately 170.18 g/mol. The compound features an ethyl ester group and two methyl substituents on the triazole ring at the 1 and 5 positions. This specific substitution pattern influences its reactivity and biological activity compared to other triazole derivatives.

Biological Activities

Antimicrobial Properties

Triazoles are widely recognized for their antimicrobial activities. This compound has shown potential in inhibiting various pathogenic microorganisms. Studies indicate that derivatives of triazoles can effectively inhibit the growth of bacteria and fungi.

Microorganism Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisGood
Enterococcus faecalisModerate

Research has demonstrated that modifications to the triazole core can enhance antimicrobial efficacy against these pathogens .

Antifungal Activity

Triazoles are also prominent in antifungal applications. This compound has been evaluated for its antifungal properties against various strains. For instance, it has shown promising results in inhibiting fungal growth in vitro, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. This compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro tests have shown that this compound can suppress cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. A common synthetic route includes the reaction of dimethylaniline with sodium nitrite followed by the introduction of sodium azide to form the triazole ring .

Study on Antimicrobial Activity

A study conducted in 2020 evaluated several derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.

Antifungal Efficacy Evaluation

In a comparative study published in 2023, this compound was tested against established antifungal agents. The compound exhibited comparable or superior antifungal activity against Candida species and Aspergillus species.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 5). For example, δ = 5.40 ppm (s, 2H) corresponds to benzyl protons in analogous triazole esters .
  • Mass spectrometry : High-resolution MS (HRMS-FAB) validates molecular weight (e.g., [M+H]+ Calcd 264.1455; Found 264.1453) .
  • IR spectroscopy : Strong absorption at ~1710 cm⁻¹ indicates ester carbonyl groups .

How can researchers resolve contradictory spectral data during characterization?

Advanced
Contradictions may arise from tautomerism or impurities. Strategies include:

  • Cross-validation using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Temperature-dependent NMR to identify dynamic tautomeric equilibria.
  • Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate isomers .

What are the recommended handling and storage protocols?

Basic
Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the ester group. Use desiccants to minimize moisture exposure . Protective gear (gloves, goggles) is mandatory due to potential irritancy .

How can factorial design improve reaction optimization for this compound?

Advanced
Factorial design reduces experimental variables systematically. For example:

  • Factors : Temperature (50–80°C), solvent ratio (THF/H₂O), catalyst loading (0.1–0.3 equiv CuSO₄).
  • Response variables : Yield, purity.
    A central composite design (CCD) can identify optimal conditions, as demonstrated in triazole synthesis (86% yield at 50°C, THF/H₂O 1:1, 0.2 equiv CuSO₄) .

What are the applications of this compound in nucleoside analogue synthesis?

Basic
The triazole core serves as a bioisostere for amide bonds. It is used to synthesize:

  • 1,5-Anhydro-4,6-O-benzylidene derivatives via click chemistry .
  • Antiviral agents by coupling with modified ribose moieties .

How to troubleshoot low yields in the synthesis of ethyl 1,5-dimethyltriazole carboxylate?

Q. Advanced

  • By-product formation : Monitor reaction progress with TLC. Adjust stoichiometry (e.g., 1.3 equiv alkyne for azide-alkyne cycloadditions) .
  • Impurities : Use Celite dry-loading for column chromatography to improve separation .
  • Incomplete cyclization : Increase reaction time (e.g., 72 hours for hex-1-yne derivatives) .

What safety precautions are essential when working with this compound?

Q. Basic

  • Avoid inhalation/contact; use fume hoods.
  • Neutralize waste with 10% NaOH before disposal.
  • Emergency protocols: Wash exposed skin with soap/water; seek medical attention for eye contact .

How does the compound’s stability vary under different conditions?

Q. Advanced

  • Thermal stability : Decomposes above 150°C; avoid prolonged heating .
  • Photostability : UV light may induce ester cleavage; store in amber glass.
  • pH sensitivity : Hydrolyzes rapidly in acidic/basic conditions (t₁/₂ < 1 hour at pH < 3 or > 11) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.